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molecular formula C13H18N2O B8764754 6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine

6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine

Cat. No. B8764754
M. Wt: 218.29 g/mol
InChI Key: YZXZJDHYABUGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05416096

Procedure details

15.6 g (66mmol) of 1-benzyl-4-hydroxy-3-(2-hydroxyethylamino)-pyrrolidine are heated under reflux in a mixture of 60 ml of concentrated sulphuric acid and 20 ml of water for 6 hours. The mixture is rendered alkaline with concentrated sodium hydroxide solution, the sodium sulphate which has precipitated is filtered off with suction and the filtrate is extracted with chloroform. The extract is dried over potassium carbonate and concentrated and the residue is distilled.
Name
1-benzyl-4-hydroxy-3-(2-hydroxyethylamino)-pyrrolidine
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11](O)[CH:10]([NH:14][CH2:15][CH2:16][OH:17])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>S(=O)(=O)(O)O.O>[CH2:1]([N:8]1[CH2:12][CH:11]2[CH:10]([NH:14][CH2:15][CH2:16][O:17]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-benzyl-4-hydroxy-3-(2-hydroxyethylamino)-pyrrolidine
Quantity
15.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)O)NCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the sodium sulphate which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2NCCOC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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